N-methylquinolin-5-amine N-methylquinolin-5-amine
Brand Name: Vulcanchem
CAS No.: 7506-67-4
VCID: VC2410882
InChI: InChI=1S/C10H10N2/c1-11-9-5-2-6-10-8(9)4-3-7-12-10/h2-7,11H,1H3
SMILES: CNC1=CC=CC2=C1C=CC=N2
Molecular Formula: C10H10N2
Molecular Weight: 158.2 g/mol

N-methylquinolin-5-amine

CAS No.: 7506-67-4

Cat. No.: VC2410882

Molecular Formula: C10H10N2

Molecular Weight: 158.2 g/mol

* For research use only. Not for human or veterinary use.

N-methylquinolin-5-amine - 7506-67-4

Specification

CAS No. 7506-67-4
Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
IUPAC Name N-methylquinolin-5-amine
Standard InChI InChI=1S/C10H10N2/c1-11-9-5-2-6-10-8(9)4-3-7-12-10/h2-7,11H,1H3
Standard InChI Key BDLNGDAQWHSFBU-UHFFFAOYSA-N
SMILES CNC1=CC=CC2=C1C=CC=N2
Canonical SMILES CNC1=CC=CC2=C1C=CC=N2

Introduction

Chemical Properties and Structure

Physical Properties

N-methylquinolin-5-amine possesses distinct physical and chemical characteristics that influence its behavior in various applications. The compound exists as a colorless oil under standard conditions and demonstrates specific physical properties as outlined in Table 1.

Table 1: Physical Properties of N-methylquinolin-5-amine

PropertyValueReference
Molecular FormulaC₁₀H₁₀N₂
Molecular Weight158.2 g/mol
Physical StateColorless oil
Boiling Point306.7°C
Flash Point139.3°C
Recommended Storage+2 to +8°C

The compound demonstrates moderate solubility in organic solvents such as ethanol, methanol, and dichloromethane, facilitating its manipulation in laboratory settings and synthetic procedures.

Structural Characteristics

The molecular structure of N-methylquinolin-5-amine consists of a quinoline core (a benzene ring fused with a pyridine ring) with an N-methylamino group at the 5-position. This structural arrangement contributes to its chemical reactivity and biological properties. The structural identifiers for the compound are presented in Table 2.

Table 2: Structural Identifiers of N-methylquinolin-5-amine

IdentifierValueReference
IUPAC NameN-methylquinolin-5-amine
SMILESCNC1=CC=CC2=C1C=CC=N2
InChIInChI=1S/C10H10N2/c1-11-9-5-2-6-10-8(9)4-3-7-12-10/h2-7,11H,1H3
InChIKeyBDLNGDAQWHSFBU-UHFFFAOYSA-N
PubChem CID348010

The structure features two nitrogen atoms: one within the pyridine ring of the quinoline scaffold and the other in the exocyclic N-methylamino group. This arrangement creates interesting electronic properties and reactivity patterns, particularly at the amino nitrogen, which serves as a nucleophilic center for further functionalization .

Synthesis Methods

Common Synthetic Routes

Several synthetic approaches have been developed for the preparation of N-methylquinolin-5-amine, with the choice of method often dependent on available starting materials and desired scale. One well-documented synthesis pathway involves the methylation of quinolin-5-amine, which serves as an efficient route to the target compound .

A commonly employed laboratory-scale synthesis involves the following procedure:

  • Purification of the compound through column chromatography using a petroleum ether/ethyl acetate (50:1) mixture as the eluent

  • Isolation of the product as a colorless oil

  • Confirmation of structure through spectroscopic analysis

Alternative synthetic approaches may involve:

  • N-methylation of quinolin-5-amine using methanol through a borrowing hydrogen strategy

  • Reductive amination using formaldehyde and a reducing agent

  • Direct methylation using methylating agents such as methyl iodide in the presence of appropriate bases

Spectroscopic Characterization

Spectroscopic data provides essential confirmation of the compound's structure and purity. The reported nuclear magnetic resonance (NMR) data for N-methylquinolin-5-amine is presented in Table 3.

Table 3: NMR Spectroscopic Data for N-methylquinolin-5-amine

Spectroscopic MethodChemical Shifts and Coupling ConstantsReference
¹H NMR (400 MHz, CDCl₃)δ 8.79 (s, 1H), 8.07 (d, J = 7.9 Hz, 1H), 7.52 (t, J = 7.6 Hz, 1H), 7.42 (d, J = 7.6 Hz, 1H), 7.21 (d, J = 18.1 Hz, 1H), 6.55 (d, J = 6.9 Hz, 1H), 4.43 (s, 1H), 2.94 (s, 3H)
¹³C NMR (101 MHz, CDCl₃)δ 149.91 (s), 144.71 (s), 130.46 (s), 128.64 (s), 119.27 (s), 118.38 (s), 104.13 (s), 30.98 (s)
GC-MS (m/z)158.08 (calc. 158.14)

The ¹H NMR spectrum shows characteristic signals for the aromatic protons of the quinoline ring system, along with the methyl group attached to the amino nitrogen. The singlet at δ 2.94 ppm, integrating for three protons, is indicative of the N-methyl group, while the broad singlet at δ 4.43 ppm corresponds to the amino proton .

Biological Activities

Structure-Activity Relationships

The biological activity of N-methylquinolin-5-amine and its derivatives is closely related to their structural features. The position and nature of substituents on the quinoline ring system significantly influence the compound's interaction with biological targets. For instance, related compounds with modifications at the C-8 position have demonstrated improved solubility and enhanced biological activity .

Research Applications

Medicinal Chemistry

N-methylquinolin-5-amine serves as a valuable building block in medicinal chemistry, providing a scaffold for the development of more complex bioactive molecules. Its unique structural features, particularly the N-methylamino group at the 5-position, offer opportunities for further functionalization and optimization of biological properties .

Key applications in medicinal chemistry include:

  • Development of antimalarial agents

  • Design of antibacterial compounds

  • Synthesis of anticancer agents

  • Creation of enzyme inhibitors for various therapeutic targets

The compound's reactivity allows for diverse chemical transformations, enabling the creation of compound libraries for structure-activity relationship studies and drug discovery efforts .

Chemical Research

Beyond medicinal applications, N-methylquinolin-5-amine holds significance in organic synthesis and chemical research. The compound serves as a model system for studying:

  • N-methylation reactions, particularly those employing methanol as a methylating agent through borrowing hydrogen strategies

  • Catalytic systems for C-N bond formation

  • Structure-property relationships in heterocyclic compounds

Recent developments in synthetic methodologies have expanded the utility of N-methylquinolin-5-amine in chemical research. Studies exploring homogeneous, heterogeneous, and photocatalytic systems for N-methylation reactions highlight the compound's importance in advancing synthetic organic chemistry .

ParameterDescriptionReference
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
GHS ClassificationAcute Tox. 4
Skin Irrit. 2
Eye Irrit. 2A
STOT SE 3
Precautionary MeasuresUse of protective equipment
Storage in a dark place under inert conditions
Proper ventilation during handling
Storage Conditions+2 to +8°C
Dark place under inert conditions

Proper laboratory safety protocols should be observed when working with this compound, including the use of appropriate personal protective equipment (gloves, lab coat, and safety glasses) and adequate ventilation .

Current Research and Future Perspectives

Research involving N-methylquinolin-5-amine continues to evolve, with ongoing investigations into its potential applications in various fields. Current research directions include:

  • Development of more efficient synthetic routes for N-methylquinolin-5-amine and its derivatives

  • Exploration of the compound's activity against specific disease targets

  • Investigation of structure-activity relationships to enhance biological properties

  • Application in the synthesis of more complex bioactive molecules

Future research may focus on addressing challenges related to the compound's physicochemical properties, such as solubility at physiological pH, which has been a limiting factor for some quinoline derivatives in drug development . Additional studies exploring the specific biological targets and mechanisms of action will further elucidate the potential therapeutic applications of N-methylquinolin-5-amine and related compounds.

The development of novel catalytic systems for the efficient synthesis of N-methylquinolin-5-amine and its derivatives represents another promising research direction, potentially enabling more sustainable and cost-effective production methods .

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